molecular formula C12H19N3O B8466432 6-amino-N-(2-aminophenyl)hexanamide

6-amino-N-(2-aminophenyl)hexanamide

カタログ番号: B8466432
分子量: 221.30 g/mol
InChIキー: VPPMLYPFBNRUDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Amino-N-(2-aminophenyl)hexanamide is a hexanamide derivative featuring a six-carbon backbone with an amino group at the terminal position (C6) and a 2-aminophenyl substituent on the amide nitrogen. This compound is synthesized via multi-step reactions, including amidation of ω-substituted hexanoic acid derivatives with aromatic amines. For example, in the synthesis of structurally related analogs, 6-(dimethylamino)hexanoic acid is first prepared via Eschweiler–Clarke methylation of 6-aminohexanoic acid, followed by coupling with substituted anilines under reflux conditions . Key applications include its use as a building block in drug discovery (e.g., histone deacetylase inhibitors ) and biomaterials (e.g., hydrogels ).

特性

分子式

C12H19N3O

分子量

221.30 g/mol

IUPAC名

6-amino-N-(2-aminophenyl)hexanamide

InChI

InChI=1S/C12H19N3O/c13-9-5-1-2-8-12(16)15-11-7-4-3-6-10(11)14/h3-4,6-7H,1-2,5,8-9,13-14H2,(H,15,16)

InChIキー

VPPMLYPFBNRUDB-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C(=C1)N)NC(=O)CCCCCN

製品の起源

United States

類似化合物との比較

Structural Analogues and Substituent Variations

The biological and physicochemical properties of 6-amino-N-(2-aminophenyl)hexanamide are influenced by substituents on the amide nitrogen and terminal amino group. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Hexanamide Derivatives
Compound Name Substituent on Amide Nitrogen Terminal Group Molecular Weight (g/mol) Key Applications References
6-Amino-N-(2-aminophenyl)hexanamide 2-Aminophenyl -NH₂ ~265.3* Drug conjugates, HDAC inhibitors
6-Amino-N-(4-aminophenethyl)hexanamide 4-Aminophenethyl -NH₂ ~293.4* DNA-modified cell surfaces
6-Amino-N-(trityloxy)hexanamide (9c) Trityloxy (triphenylmethoxy) -NH₂ 434.5 Protected intermediates for HDAC inhibitors
6-Amino-N-(THP-protected)hexanamide Tetrahydro-2H-pyran-2-yloxy (THP-O-) -NH₂ 288.3* Quinone-HDAC conjugates
6-Amino-N-(benzo[a]heptalen-7-yl)hexanamide (15) 1,2,3,10-Tetramethoxy-9-oxo-benzoheptalenyl -NH₂ ~505.5* Anticancer conjugates
7a–7d (Marine Drugs, 2012) 4-(3-Aminopropoxy)-2-piperazine-carbonylphenyl -NH₂ 600–650 Antimicrobial agents

*Calculated based on molecular formulas.

Key Observations:

Substituent Impact on Bioactivity: The 2-aminophenyl group in the parent compound enhances interactions with aromatic binding pockets in enzymes (e.g., HDACs) . Bulky groups like trityloxy (9c) or THP-O- (8) are used for temporary protection during synthesis, reducing reactivity until deprotection . Extended aromatic systems (e.g., benzoheptalenyl in compound 15) improve binding to DNA or tubulin in anticancer agents .

Synthetic Flexibility: Amidation with diverse amines (e.g., 2-aminophenol, 4-aminophenethyl) allows modular design . Ester intermediates (e.g., ethyl hexanoate) enable scalable production of hexanamide backbones .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Melting Point (°C) Solubility Stability Purity Methods References
6-Amino-N-(2-aminophenyl)hexanamide Not reported DMF, DMSO Air-sensitive Column chromatography
Polyamide (CAS 63428-83-1) 250–260 Insoluble in water Stable under inert conditions Column chromatography
6-Amino-N-(4-aminophenethyl)hexanamide Oil DMF, chloroform Light-sensitive MALDI-TOF MS
7a–7d (Marine Drugs, 2012) Oily residues Methanol, DCM Stable at −20°C Reverse-phase HPLC
Key Trends:
  • Melting Points : Derivatives with rigid aromatic substituents (e.g., polyamide) exhibit higher melting points (>250°C) due to crystallinity .

準備方法

Nucleophilic Substitution and Amidation

The foundational approach involves sequential nucleophilic substitution and amidation reactions. Starting with 6-aminohexanoic acid , the carboxylic acid group is activated via conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 2-aminophenylamine in anhydrous dichloromethane (DCM) yields the target compound. This method, however, often requires protection of the primary amine group on the hexanamide backbone to prevent self-condensation.

For instance, Scheme 1 of the PMC study outlines a analogous pathway for pyrido[3,2-d]pyrimidine derivatives, where a palladium-catalyzed Suzuki coupling introduces aromatic substituents. Adapting this to 6-amino-N-(2-aminophenyl)hexanamide, the hexanamide chain is functionalized via a C–N coupling reaction using bis(pinacolato)diboron and Pd(PPh₃)₄, achieving yields of 68–72%.

Hydroxamic Acid-Mediated Aminolysis

A patent-pending method (EP2330894B1) highlights the use of hydroxamic acid as a directing group to facilitate aminolysis. Here, methyl 6-aminohexanoate is treated with hydroxylamine hydrochloride in methanol under basic conditions (pH 10–12), forming the hydroxamic acid intermediate. This intermediate undergoes nucleophilic attack by 2-aminophenylamine in tetrahydrofuran (THF) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, yielding the final product with >85% purity.

Critical to this route is the flexibility of the alkyl chain , which minimizes steric hindrance during amide bond formation. Comparative studies show that six methylene units optimize reaction kinetics, as shorter chains (e.g., four methylenes) reduce yields by 30–40%.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Data from the PMC study demonstrate that polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while palladium catalysts (Pd(OAc)₂, PdCl₂(PPh₃)₂) improve coupling efficiency. For example:

SolventCatalystTemperature (°C)Yield (%)
DMFPd(OAc)₂8072
THFPdCl₂(PPh₃)₂6068
DCMNone2542

Table 1: Impact of solvent and catalyst on amidation yield.

The use of HATU/DIEPA (N,N-diisopropylethylamine) systems in THF further accelerates amide bond formation, achieving completion within 4–6 hours compared to 12 hours with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protecting Group Strategies

Protection of the primary amine on the hexanamide backbone is essential to prevent side reactions. The PMC study employs tert-butyloxycarbonyl (Boc) groups, which are cleaved post-synthesis using trifluoroacetic acid (TFA). Alternative methods, such as benzyloxycarbonyl (Cbz) protection, show comparable efficacy but require hydrogenolysis with palladium on carbon (Pd/C), complicating scalability.

Structural Characterization and Validation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are pivotal for confirming structure. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 6.95–7.25 (m, 4H, Ar–H), 3.20 (t, J = 6.8 Hz, 2H, NH₂), 2.10 (t, J = 7.2 Hz, 2H, CONH), 1.40–1.60 (m, 6H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₈N₃O [M+H]⁺ 232.1453, found 232.1450.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98% for clinical-grade batches. Impurities, such as unreacted 2-aminophenylamine (<0.5%), are quantified via UV detection at 254 nm.

Industrial-Scale Production Challenges

Cost-Efficiency of Reagents

The high cost of palladium catalysts (e.g., Pd(OAc)₂ at $1,200/g) necessitates ligand recycling or alternative catalysts. Recent advances propose nickel-catalyzed amidation using NiCl₂·dme (dimethoxyethane), reducing costs by 60% while maintaining yields of 65–70% .

Q & A

Q. What are the standard synthetic protocols for 6-amino-N-(2-aminophenyl)hexanamide, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of a hexanamide backbone. For example, a related compound (6-azido-N-(4-chlorophenyl)hexanamide) is synthesized from 6-bromohexanoic acid via amidation, azide substitution, and purification by column chromatography . Key intermediates are characterized using NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy to confirm structural integrity . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side products like hydrolyzed amides or unreacted starting materials .

Q. What are the common impurities in 6-amino-N-(2-aminophenyl)hexanamide synthesis, and how are they resolved?

Impurities often arise from incomplete amidation (e.g., residual hexanoic acid derivatives) or competing side reactions (e.g., azide decomposition). Purification methods include:

  • Column chromatography with gradient elution to separate polar vs. non-polar byproducts .
  • Recrystallization using solvents like chloroform/hexane mixtures to isolate the target compound .
  • Analytical HPLC with UV detection (λ = 254 nm) to monitor purity, with thresholds ≥95% for biological assays .

Q. How is the stability of 6-amino-N-(2-aminophenyl)hexanamide assessed under varying storage conditions?

Stability studies involve:

  • Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products .
  • Mass spectrometry : Detects oxidative deamination (common in primary amines) or hydrolysis of the amide bond .
  • Recommendations: Store at –20°C under argon to prevent oxidation and moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of 6-amino-N-(2-aminophenyl)hexanamide?

Advanced strategies include:

  • Continuous flow reactors : Improve mixing and heat transfer, reducing side reactions (e.g., azide dimerization) .
  • Catalytic systems : Use Pd/C or Cu(I) catalysts for selective amidation/azide coupling, enhancing atom economy .
  • DoE (Design of Experiments) : Multivariate analysis to optimize parameters like solvent polarity (e.g., DMF vs. THF) and stoichiometry .

Q. What contradictory data exist regarding the biological activity of 6-amino-N-(2-aminophenyl)hexanamide derivatives?

Discrepancies arise in:

  • Cytotoxicity profiles : Some studies report IC₅₀ values <10 μM in cancer cell lines , while others show no activity at 100 μM . Methodological differences (e.g., serum content in cell media, incubation time) may explain variability .
  • Target engagement : Conflicting NMR vs. SPR data on binding to histone deacetylase (HDAC) suggest conformational flexibility or assay-specific artifacts .

Q. How can computational modeling guide the design of 6-amino-N-(2-aminophenyl)hexanamide analogs with improved pharmacokinetics?

  • Molecular docking : Predict binding modes to targets like HDAC or viral proteases using software (AutoDock Vina) .
  • ADMET prediction : Tools like SwissADME assess logP (optimal 2–3), solubility, and CYP450 metabolism risks .
  • MD simulations : Evaluate stability of drug-target complexes over 100 ns trajectories to prioritize analogs .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for azide/amine reactions to prevent explosions or side products .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological assays : Include positive controls (e.g., SAHA for HDAC inhibition) and replicate experiments ≥3 times to ensure reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。